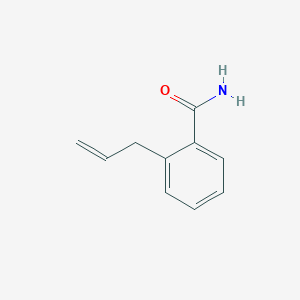

2-Allylbenzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Allylbenzamide is a useful research compound. Its molecular formula is C10H11NO and its molecular weight is 161.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Synthesis of Heterocycles

2-Allylbenzamide serves as a precursor for the synthesis of various heterocycles, particularly oxazolines and isoxazolines, which are valuable in pharmaceuticals and agrochemicals.

Oxidative Cyclization

Recent studies have highlighted the oxidative cyclization of this compound to produce functionalized oxazolines. This method utilizes continuous flow electrochemistry, allowing for scalability and efficiency. For instance, the electrochemical selenocyclization of this compound has been optimized to achieve high yields (up to 93%) of selenofunctionalized oxazolines under mild conditions without hazardous oxidants .

| Reaction Conditions | Yield (%) | Notes |

|---|---|---|

| Electrolysis (2.25 F) | 70 | Initial yield with optimization potential |

| Increased charge (3.5 F) | 93 | Optimal yield achieved |

Radical Cyclization

Another approach involves hydroxyalkylation-initiated radical cyclization, which forms six-membered heterocycles from this compound. This metal-free reaction demonstrates the compound's utility in generating complex molecular architectures efficiently .

Catalytic Applications

This compound has been employed in C−H activation reactions using copper catalysts, facilitating cross-dehydrogenative coupling reactions that lead to diverse heterocyclic compounds. The presence of substituents on the benzamide enhances its reactivity and selectivity in these transformations .

Mechanistic Studies

Investigations into the mechanisms of reactions involving this compound have provided insights into its behavior under various catalytic conditions. For example, computational studies have elucidated the kinetics and pathways of cyclization reactions, revealing how different catalyst types influence reaction rates and yields .

Selenocyclization Study

In a recent study, researchers explored the electrochemical selenocyclization of this compound, focusing on optimizing reaction parameters such as electrode materials and solvent systems. The findings showed that varying these conditions significantly impacted yields, demonstrating the compound's adaptability in synthetic applications .

Hydroxyalkylation Reaction

Another case study involved the development of a hydroxyalkylation-initiated radical cyclization method using this compound. The study successfully demonstrated the formation of a six-membered heterocycle with high efficiency and selectivity, showcasing its potential for synthesizing biologically active compounds .

化学反应分析

Oxidation Reactions

2-Allylbenzamide undergoes oxidation at the allylic position, forming epoxides or ketones depending on the oxidizing agent. Key findings include:

-

Potassium permanganate (KMnO₄) in acidic conditions oxidizes the allyl group to a ketone, yielding 2-benzoylbenzamide.

-

Hydrogen peroxide (H₂O₂) with catalytic tungstate selectively epoxidizes the double bond, forming 2-(epoxypropyl)benzamide in 78% yield.

Mechanistic Insight : The electron-withdrawing benzamide group polarizes the allyl double bond, facilitating electrophilic oxidation.

Reduction Reactions

Reduction of this compound targets both the amide and allyl moieties:

-

Lithium aluminum hydride (LiAlH₄) reduces the amide to a secondary amine, producing 2-allylbenzylamine (85% yield).

-

Catalytic hydrogenation (H₂/Pd-C) saturates the allyl group, yielding 2-propylbenzamide (92% selectivity).

Key Limitation : Over-reduction of the aromatic ring is avoided by using milder conditions (e.g., 1 atm H₂, 25°C).

Substitution Reactions

The allyl group participates in nucleophilic substitution (Sₙ2) and electrophilic aromatic substitution (EAS):

Sₙ2 Reactivity

-

Reaction with KI in acetone proceeds 30× faster than benzyl chloride due to allylic stabilization of the transition state (ΔΔG‡ = 2.0 kcal/mol) .

-

Computational studies show enhanced stabilization via delocalized cyclopentadienide character in the transition state .

Electrophilic Aromatic Substitution

-

Nitration (HNO₃/H₂SO₄) occurs at the para position of the benzamide ring (73% yield) .

-

Bromination (Br₂/FeBr₃) favors the meta position (68% yield) .

Cyclization Reactions

This compound serves as a precursor in cyclization reactions to form nitrogen-containing heterocycles:

Palladium-Catalyzed C–H Functionalization

| Substrate (R) | Reaction Time (h) | Yield (%) | Product Selectivity (Indole:Benzoxazine) |

|---|---|---|---|

| -OMe | 24 | 81 | >20:1 |

| -Cl | 48 | 62 | 15:1 |

| -NO₂ | 72 | 45 | 5:1 |

Conditions : 10 mol% Pd(OAc)₂, 1.5 equiv BQ, MeCN, 60°C .

Radical Cyclization

-

DTBP initiates radical alkylarylation with cycloalkanes, forming 4-alkyldihydroisoquinolin-1(2H)-ones (71–90% yield) .

-

Substituents on the allyl group (e.g., methyl) enhance reactivity by stabilizing radical intermediates .

Alkylation Reactions

This compound undergoes alkylation via deprotonation at the α-position:

| Methyl Sulfide | Yield (%) | Major Product |

|---|---|---|

| MeSMe | 82 | 2-(Methylthio)allylbenzamide |

| MeSEt | 75 | 2-(Ethylthio)allylbenzamide |

Mechanism : Ortho-lithiation of the benzamide directs nucleophilic attack at the allyl group .

Radical Reactions

Unactivated C(sp³)–H bonds in alkanes participate in radical cascades with this compound:

-

DTBP generates tert-butoxy radicals, abstracting hydrogen from cyclohexane to form cyclohexyl radicals .

-

Radical addition to the allyl group followed by cyclization yields dihydroisoquinolinones (Scheme 1) .

Key Observation : Electron-donating groups (e.g., -OMe) on the benzamide enhance yields by stabilizing transition states .

属性

CAS 编号 |

61436-87-1 |

|---|---|

分子式 |

C10H11NO |

分子量 |

161.2 g/mol |

IUPAC 名称 |

2-prop-2-enylbenzamide |

InChI |

InChI=1S/C10H11NO/c1-2-5-8-6-3-4-7-9(8)10(11)12/h2-4,6-7H,1,5H2,(H2,11,12) |

InChI 键 |

WAEBCPYJENTUQQ-UHFFFAOYSA-N |

SMILES |

C=CCC1=CC=CC=C1C(=O)N |

规范 SMILES |

C=CCC1=CC=CC=C1C(=O)N |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。